Dde Biotin-PEG4-DBCO

Catalog No.
S525219
CAS No.
1807512-43-1
M.F
C47H61N5O9S
M. Wt
872.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dde Biotin-PEG4-DBCO

CAS Number

1807512-43-1

Product Name

Dde Biotin-PEG4-DBCO

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C47H61N5O9S

Molecular Weight

872.09

InChI

InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1

InChI Key

PXKNJQBMPOUJER-WALFPXMSSA-N

SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C

Solubility

Soluble in DMSO

Synonyms

Dde Biotin-PEG4-DBCO

Description

The exact mass of the compound Dde Biotin-PEG4-DBCO is 871.419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dde Biotin-PEG4-DBCO is a specialized chemical compound that combines a biotin moiety with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) functional group. This compound is primarily utilized in bioconjugation applications, particularly for labeling biomolecules with biotin through Click Chemistry. The molecular formula for Dde Biotin-PEG4-DBCO is C₃₉H₅₁N₅O₈S, with a molecular weight of 749.92 g/mol and a purity of at least 90% as determined by high-performance liquid chromatography (HPLC) .

The DBCO group allows for efficient strain-promoted alkyne-azide cycloaddition reactions, which occur without the need for copper catalysts. This feature enhances the safety and efficiency of bioconjugation processes, making it suitable for sensitive biological applications. The PEG4 linker improves the hydrophilicity of the compound, reducing aggregation and enhancing accessibility to biotin, which facilitates detection and purification via streptavidin-based methods .

Dde Biotin-PEG4-DBCO functions through a two-step mechanism:

  • Biomolecule Labeling: The DBCO group reacts with azide groups on a target biomolecule via SPAAC, forming a stable biotinylated conjugate.
  • Controlled Release: The Dde linker allows for the release of the biotinylated biomolecule from streptavidin under controlled conditions using hydrazine. This enables further analysis or manipulation of the labeled biomolecule.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.
  • Biotinylation: Biotin is a small molecule with a high affinity for streptavidin, a protein commonly used for purification and detection purposes. Dde Biotin-PEG4-DBCO contains a Biotin group, allowing researchers to label molecules of interest for subsequent streptavidin-based applications [].
  • PEG4 Spacer: PEG (Polyethylene glycol) spacer provides several benefits. It increases the water solubility of the conjugated molecule and reduces non-specific interactions, improving the overall efficiency and specificity of the labeling process [].
  • Cleavable Dde linker: The Dde linker is a cleavable moiety. Under mild conditions using hydrazine, the Dde linker breaks, releasing the biotinylated molecule from the streptavidin []. This allows researchers to isolate and further study the purified target molecule without the biotin tag.

Applications in Scientific Research

Dde Biotin-PEG4-DBCO finds applications in various areas of scientific research, including:

  • Protein-Protein Interaction Studies: Researchers can use Dde Biotin-PEG4-DBCO to biotinylate one protein and study its interaction with another protein using streptavidin pull-down assays. The cleavable linker allows subsequent analysis of the isolated protein complex after elution from streptavidin [].
  • Drug Discovery and Development: Biotinylation can be used to label drug candidates for target identification and characterization. Dde Biotin-PEG4-DBCO allows for efficient labeling and subsequent release of the drug molecule for further studies [].
  • Cell Surface Glycan Analysis: Dde Biotin-PEG4-DBCO can be used to label glycans (sugars) on the cell surface. The biotin tag enables isolation of the glycans using streptavidin, and the cleavable linker allows for their subsequent analysis by techniques like mass spectrometry.

Dde Biotin-PEG4-DBCO participates in strain-promoted alkyne-azide cycloaddition, a type of Click Chemistry that enables rapid and selective reactions between azides and alkynes. In this context, the DBCO group acts as the alkyne component, reacting with azide-labeled biomolecules to form stable triazole linkages. This reaction is characterized by its high efficiency and selectivity, allowing for bioconjugation under mild conditions without the need for copper catalysts .

The reaction can be summarized as follows:

  • Azide + DBCOTriazole Conjugate

This reaction is particularly valuable in biological systems where copper can be toxic or interfere with biological processes.

Dde Biotin-PEG4-DBCO exhibits significant biological activity due to its ability to facilitate the labeling of proteins, nucleic acids, and other biomolecules with biotin. The resulting biotinylated molecules can then be easily detected or purified using streptavidin-based methods due to the exceptionally high affinity between biotin and streptavidin (with a dissociation constant KDK_D in the femtomolar range) . This property makes Dde Biotin-PEG4-DBCO an essential tool in various applications such as:

  • Protein detection
  • Affinity purification
  • Targeted drug delivery systems

The synthesis of Dde Biotin-PEG4-DBCO typically involves several key steps:

  • Synthesis of PEG Linker: The PEG4 linker is synthesized through standard polymerization techniques.
  • Attachment of Biotin: Biotin is conjugated to the PEG linker using established coupling methods.
  • Incorporation of DBCO Group: The final step involves attaching the DBCO moiety to create the complete structure of Dde Biotin-PEG4-DBCO.

These steps can be optimized based on specific laboratory conditions and desired outcomes .

Dde Biotin-PEG4-DBCO has diverse applications in various fields:

  • Bioconjugation: For attaching biotin to proteins or nucleic acids.
  • Diagnostics: Used in assays that require detection or purification of biomolecules.
  • Drug Development: Facilitates targeted delivery systems by conjugating drugs to specific biomolecules.
  • Research: Enables studies involving protein interactions and cellular localization through biotin-streptavidin systems .

Interaction studies involving Dde Biotin-PEG4-DBCO typically focus on its binding efficiency with streptavidin and other proteins. These studies demonstrate that biotinylated molecules exhibit strong affinity towards streptavidin, allowing for effective isolation and analysis of target biomolecules. Various experimental approaches, including surface plasmon resonance and fluorescence microscopy, are employed to assess these interactions quantitatively .

Dde Biotin-PEG4-DBCO shares similarities with several other compounds used in bioconjugation, including:

CompoundKey FeaturesUniqueness
Biotin-PEG4-AlkyneStandard bioconjugation reagentLacks DBCO functionality
DBCO-BiotinDirectly combines biotin with DBCODoes not include PEG linker
Azide-BiotinReactive towards alkyne groupsRequires copper catalysis for reactions

Dde Biotin-PEG4-DBCO stands out due to its combination of a hydrophilic PEG linker and a highly reactive DBCO group, enabling efficient Click Chemistry without copper catalysts. This feature enhances its utility in sensitive biological applications compared to other similar compounds .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

871.419

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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